[3-(Diethylamino)prop-1-en-2-yl]trifluoroboranuide potassium
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Overview
Description
[3-(Diethylamino)prop-1-en-2-yl]trifluoroboranuide potassium is a chemical compound with the molecular formula C7H14BF3KN. It is known for its unique structure, which includes a trifluoroborate group attached to a diethylamino prop-1-en-2-yl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as potassium carbonate to facilitate the formation of the potassium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
[3-(Diethylamino)prop-1-en-2-yl]trifluoroboranuide potassium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(Diethylamino)prop-1-en-2-yl]trifluoroboranuide potassium is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex organic molecules .
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it useful for investigating biochemical pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of [3-(Diethylamino)prop-1-en-2-yl]trifluoroboranuide potassium involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares a similar structural motif with [3-(Diethylamino)prop-1-en-2-yl]trifluoroboranuide potassium and exhibits comparable chemical reactivity.
1,2,4-Triazole-containing scaffolds: These compounds also contain nitrogen heterocycles and are used in various pharmaceutical applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar prop-1-en-1-yl group and is studied for its biological activity.
Uniqueness
The uniqueness of this compound lies in its trifluoroborate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H14BF3KN- |
---|---|
Molecular Weight |
219.10 g/mol |
InChI |
InChI=1S/C7H14BF3N.K/c1-4-12(5-2)6-7(3)8(9,10)11;/h3-6H2,1-2H3;/q-1; |
InChI Key |
UVZXKUBZHUIQQX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=C)CN(CC)CC)(F)(F)F.[K] |
Origin of Product |
United States |
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